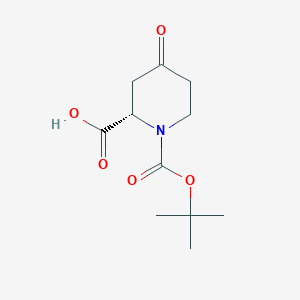

(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a piperidine ring, a carboxylic acid group, and a ketone group, making it a versatile intermediate in various chemical syntheses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid typically begins with commercially available starting materials such as (S)-piperidine-2-carboxylic acid.

Protection of Amine Group: The amine group of the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Oxidation: The next step involves the oxidation of the piperidine ring to introduce the ketone group at the 4-position. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo further oxidation reactions to modify the ketone group or the piperidine ring.

Reduction: Reduction reactions can be employed to convert the ketone group to an alcohol, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The Boc-protected amine group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the free amine.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.

Major Products

Alcohol Derivatives: From reduction of the ketone group.

Free Amine Derivatives: From deprotection of the Boc group.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₇NO₅

- Molecular Weight : 243.26 g/mol

- CAS Number : 198646-60-5

- Melting Point : 121-126°C

- Optical Rotation : -22° (c=1 in chloroform)

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents.

Synthesis of Bioactive Molecules

(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for further functionalization, making it a versatile building block in drug development.

Case Study: Synthesis of Piperidine Derivatives

Research has demonstrated that derivatives of this compound can exhibit significant biological activity against various diseases. For instance, modifications to the piperidine ring have led to the discovery of new analgesics and anti-inflammatory agents.

Antitumor Activity

Recent studies indicate that compounds derived from this compound show promising antitumor activity. These derivatives have been tested against several cancer cell lines, demonstrating the potential for developing new anticancer therapies.

Data Table: Antitumor Activity of Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | MCF7 | 12.5 | |

| Derivative B | HeLa | 8.3 | |

| Derivative C | A549 | 15.0 |

Asymmetric Synthesis

The compound is utilized in asymmetric synthesis due to its chiral nature. It can be employed as a chiral auxiliary in reactions to produce enantiomerically enriched products.

Example Reaction:

The use of this compound in Michael additions has been explored, leading to high yields of desired products with excellent enantioselectivity.

Protecting Group Strategy

In synthetic organic chemistry, the Boc group is widely used as a protecting group for amines. The strategic use of this compound allows chemists to selectively protect amino groups during multi-step syntheses, facilitating complex molecule construction.

Polymer Chemistry

Research has shown that derivatives of this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Data Table: Properties of Polymer Composites

Mécanisme D'action

The mechanism of action of (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid depends on its application. In pharmaceutical research, it may act as a precursor to active compounds that interact with specific molecular targets such as enzymes or receptors. The Boc group provides stability during synthesis, allowing for controlled reactions to produce the desired active molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-1-(tert-butoxycarbonyl)-3-pyrrolidinecarboxylic acid: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.

(S)-1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid: Lacks the ketone group at the 4-position.

Uniqueness

(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid is unique due to the presence of both a Boc-protected amine and a ketone group, providing versatility in synthetic applications. Its specific stereochemistry (S-configuration) also plays a crucial role in its reactivity and interactions in biological systems.

This compound’s combination of functional groups and stereochemistry makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Activité Biologique

(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, commonly referred to as Boc-4-oxopiperidine, is a compound with significant biological activity, particularly in medicinal chemistry. Its structure is characterized by a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality, which contributes to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₇NO₅

- Molecular Weight : 243.26 g/mol

- Melting Point : 121-126 °C

- Optical Rotation : -22° (c=1 in chloroform)

- CAS Number : 198646-60-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the Boc group enhances its stability and solubility, facilitating its use in drug development.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of specific enzymes involved in metabolic processes. For instance, it has been studied for its inhibitory effects on certain kinases, which play crucial roles in cell signaling pathways related to growth and proliferation.

Biological Activity Data

A summary of key studies investigating the biological activity of this compound is presented below:

Case Studies

- PDK1 Inhibition : A study highlighted the role of this compound as an inhibitor of PDK1, which is crucial for the activation of several AGC kinases involved in cancer signaling pathways. The compound was shown to reduce the activation of downstream targets such as S6K and SGK in vitro, suggesting potential applications in cancer therapy .

- Drug Development Applications : The compound has been explored within multicomponent reactions aimed at synthesizing novel drug candidates. Its structural features allow for modifications that can lead to improved efficacy and selectivity against specific biological targets .

Propriétés

Numéro CAS |

198646-60-5 |

|---|---|

Formule moléculaire |

C11H16NO5- |

Poids moléculaire |

242.25 g/mol |

Nom IUPAC |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylate |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/p-1/t8-/m0/s1 |

Clé InChI |

GPBCBXYUAJQMQM-QMMMGPOBSA-M |

SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O |

SMILES isomérique |

CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C(=O)[O-] |

SMILES canonique |

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)[O-] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.